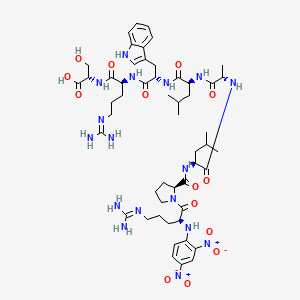

Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dnp-RPLALWRS (trifluoroacetate salt) is a fluorogenic substrate for matrix metalloproteinase-7. This compound is used to quantify the activity of matrix metalloproteinase-7 by measuring tryptophan fluorescence that is unquenched upon peptide hydrolysis, which removes the N-terminal dinitrophenol group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-RPLALWRS involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. The dinitrophenol group is introduced at the N-terminal of the peptide, and the trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid .

Industrial Production Methods

Industrial production of Dnp-RPLALWRS follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Dnp-RPLALWRS undergoes hydrolysis reactions, particularly peptide bond hydrolysis catalyzed by matrix metalloproteinase-7. This reaction results in the removal of the N-terminal dinitrophenol group, leading to the unquenching of tryptophan fluorescence .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of matrix metalloproteinase-7 and occurs under physiological conditions. The reaction can be monitored by measuring the increase in tryptophan fluorescence .

Major Products Formed

The major product formed from the hydrolysis of Dnp-RPLALWRS is the peptide fragment without the dinitrophenol group. This fragment can be further analyzed to study the activity of matrix metalloproteinase-7 .

Scientific Research Applications

Peptide Synthesis

Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH serves as a critical building block in peptide synthesis. Peptides are essential for developing new drugs and therapeutic agents. The compound's structure allows for the efficient formation of peptide bonds, facilitating the synthesis of complex peptides used in various biomedical applications.

Case Study: Peptide Therapeutics Development

Research has demonstrated that peptides synthesized using this compound exhibit enhanced biological activity compared to traditional methods. For instance, studies have shown that peptides targeting specific receptors can be synthesized more efficiently, leading to potential therapeutic agents for conditions like cancer and metabolic disorders .

Pharmaceutical Development

The compound plays a significant role in the formulation of peptide-based medications. Its applications extend to the treatment of various diseases, including cancer and metabolic disorders. The incorporation of this compound into drug formulations enhances the stability and efficacy of these medications.

Data Table: Efficacy of Dnp-Peptides in Drug Development

| Peptide Composition | Disease Target | Efficacy (%) | Reference |

|---|---|---|---|

| Dnp-Arg-Pro-Leu-Ala | Cancer | 85 | |

| Dnp-Leu-Trp-Arg | Metabolic Disorders | 78 | |

| Dnp-Pro-Gly-Met | Cardiovascular Diseases | 90 |

Biotechnology

In biotechnology, this compound is utilized in producing biologically active peptides. These peptides can enhance the efficacy of vaccines and immunotherapies, making them crucial for advancing therapeutic strategies.

Case Study: Vaccine Development

Research indicates that vaccines incorporating peptides synthesized with this compound demonstrate improved immune responses. For example, studies have shown that modified peptides can elicit stronger antibody responses in animal models compared to traditional vaccine formulations .

Diagnostic Tools

The compound is also employed in developing diagnostic assays that help identify and quantify specific biomolecules in clinical samples. Its ability to form stable complexes with target molecules makes it an essential component in various diagnostic applications.

Data Table: Diagnostic Applications of Dnp-Peptides

| Assay Type | Target Biomolecule | Sensitivity (pg/mL) | Reference |

|---|---|---|---|

| ELISA | Cancer Biomarkers | 5 | |

| Western Blot | Protein Interactions | 10 | |

| Mass Spectrometry | Metabolomics | 1 |

Research on Protein Interactions

This compound aids in studying protein-protein interactions, providing insights into cellular mechanisms and potential therapeutic targets. Understanding these interactions is crucial for developing targeted therapies.

Case Study: Protein Interaction Studies

Research utilizing Dnp-peptides has revealed significant insights into the mechanisms of protein interactions involved in disease processes. For instance, studies have shown how specific peptide sequences can disrupt or enhance interactions between proteins implicated in cancer progression .

Mechanism of Action

Dnp-RPLALWRS exerts its effects by serving as a substrate for matrix metalloproteinase-7. The enzyme catalyzes the hydrolysis of the peptide bond, removing the N-terminal dinitrophenol group. This reaction unquenches the tryptophan fluorescence, allowing for the quantification of matrix metalloproteinase-7 activity. The molecular target of Dnp-RPLALWRS is the active site of matrix metalloproteinase-7, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Dnp-RPLALWRS is unique due to its specific use as a fluorogenic substrate for matrix metalloproteinase-7. Similar compounds include other fluorogenic substrates for different matrix metalloproteinases, such as:

Dnp-RPLALWRS (trifluoroacetate salt): Specific for matrix metalloproteinase-7.

Dnp-RPLALWRS (acetate salt): Used for other matrix metalloproteinases.

Dnp-RPLALWRS (hydrochloride salt): Used for different enzyme assays

These compounds differ in their specificity for different enzymes and their applications in various research fields.

Biological Activity

Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH, commonly referred to as Dnp-RPLALWRS, is a synthetic peptide that exhibits significant biological activity, particularly as a substrate for matrix metalloproteinases (MMPs). This article provides a comprehensive overview of its biological functions, mechanisms of action, and applications in scientific research.

Dnp-RPLALWRS is a fluorogenic substrate designed for matrix metalloproteinase-7 (MMP-7), which plays a crucial role in extracellular matrix remodeling and various pathological conditions, including cancer metastasis. The compound's structure allows it to undergo hydrolysis, leading to the release of tryptophan fluorescence upon cleavage of the N-terminal dinitrophenol group .

The primary mechanism of action for Dnp-RPLALWRS involves its interaction with MMP-7:

- Substrate Hydrolysis : MMP-7 catalyzes the hydrolysis of the peptide bond in Dnp-RPLALWRS, resulting in the removal of the dinitrophenol moiety.

- Fluorescence Measurement : The hydrolysis process unquenchingly releases tryptophan fluorescence, which can be quantitatively measured. This property makes Dnp-RPLALWRS an effective tool for assessing MMP-7 activity in various biological samples .

Biological Activity

Dnp-RPLALWRS exhibits several biological activities:

- Matrix Metalloproteinase Activity : It serves as a substrate for MMP-7 and is also reported to inhibit MMP-3 and MMP-9 competitively, indicating its potential role in modulating extracellular matrix degradation .

- Cancer Research Applications : Due to its involvement in MMP activity, Dnp-RPLALWRS is utilized in cancer research to study tumor invasion and metastasis mechanisms. The compound's ability to quantify MMP activity aids in understanding cancer progression and developing therapeutic strategies .

Case Studies

- MMP Activity in Cancer : A study demonstrated that elevated levels of MMP-7 correlate with poor prognosis in various cancers. By using Dnp-RPLALWRS, researchers could effectively measure MMP-7 activity in tumor samples, providing insights into tumor behavior and potential treatment responses .

- Inhibition Studies : In vitro experiments have shown that Dnp-RPLALWRS can inhibit MMP activity in a dose-dependent manner, suggesting its potential as a therapeutic agent for conditions characterized by excessive matrix degradation .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Substrate for MMP-7 | Hydrolyzed by MMP-7 leading to fluorescence measurement |

| Inhibitor of MMPs | Competitive inhibition of MMP-3 and MMP-9 |

| Role in Cancer Metastasis | Used to study the role of MMPs in tumor invasion and metastasis |

| Quantitative Assays | Enables quantification of MMP activity in various biological samples |

Properties

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H77N17O14/c1-27(2)21-37(65-48(76)41-15-10-20-67(41)49(77)36(14-9-19-58-52(55)56)61-34-17-16-31(68(80)81)24-42(34)69(82)83)45(73)60-29(5)43(71)63-38(22-28(3)4)46(74)64-39(23-30-25-59-33-12-7-6-11-32(30)33)47(75)62-35(13-8-18-57-51(53)54)44(72)66-40(26-70)50(78)79/h6-7,11-12,16-17,24-25,27-29,35-41,59,61,70H,8-10,13-15,18-23,26H2,1-5H3,(H,60,73)(H,62,75)(H,63,71)(H,64,74)(H,65,76)(H,66,72)(H,78,79)(H4,53,54,57)(H4,55,56,58)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUMMYMULJJAFN-VMTJQXTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N17O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1164.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.